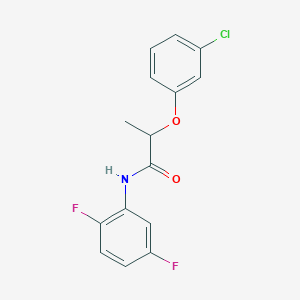

![molecular formula C22H29N3O4S B4584633 N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4584633.png)

N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Descripción general

Descripción

The study of compounds structurally similar to "N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide" encompasses the exploration of their synthesis, molecular and electronic structures, as well as their physical and chemical properties. These compounds, characterized by their complex benzamide structures and sulfonyl functional groups, are of interest in various fields of chemistry due to their potential applications and unique properties.

Synthesis Analysis

The synthesis of structurally related compounds involves interactions of specific sulfonamides with chlorosulfonic acid, leading to sterically hindered organic molecules. These processes are detailed in studies like the synthesis and crystal structure investigation of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride compounds, demonstrating complex synthesis pathways and structural characterization (Rublova et al., 2017).

Molecular Structure Analysis

Molecular structure analysis is conducted using techniques such as X-ray single crystal diffraction, revealing the triclinic and monoclinic crystal systems of related compounds. These analyses provide insight into the arrangement of molecules in the crystal lattice, highlighting the importance of hydrogen bonds and stereochemistry in the molecular structure (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions, particularly substitution reactions in aqueous solutions, correlate well with the stereo-chemical characteristics of molecules. Kinetic investigations offer valuable data on the reactivity and interaction of these compounds under various conditions, illustrating their chemical behavior and reactivity patterns (Rublova et al., 2017).

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Chiral Auxiliaries

Research into asymmetric synthesis techniques often employs compounds with intricate molecular structures similar to N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. For instance, the use of tert-butanesulfinyl aldimines and ketimines for the asymmetric synthesis of protected 1,2-amino alcohols demonstrates the role of such compounds in producing chiral molecules with high yields and diastereoselectivities. These methodologies are pivotal for the development of enantioselective syntheses in medicinal chemistry and the production of chiral building blocks for pharmaceutical applications (Tang, Volkman, & Ellman, 2001).

Polymeric Ionic Liquids and Membrane Technology

The synthesis of novel polymeric materials, such as polyamides and poly(amide-imide)s, demonstrates the utility of complex amides in creating advanced materials with specific properties like high thermal stability and solubility in polar solvents. These materials find applications in various domains, including filtration, desalination, and high-performance polymers for industrial use (Saxena, Rao, Prabhakaran, & Ninan, 2003). Additionally, research into hydrophobically modified sulfobetaine copolymers, derived through post-polymerization modifications, highlights the development of antifouling materials with significant implications for water treatment and purification technologies (Woodfield, Zhu, Pei, & Roth, 2014).

Drug Discovery and Molecular Docking

In the realm of drug discovery, compounds akin to N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide serve as scaffolds for the synthesis of novel molecules with potential therapeutic applications. Studies on the design and synthesis of new anionic “polymeric ionic liquids” with high charge delocalization for instance, demonstrate the intersection of material science and bioactive molecule design, aiming to enhance the efficacy and specificity of drug candidates (Shaplov et al., 2011).

Propiedades

IUPAC Name |

N-butyl-2-[[2-(3,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-5-6-13-23-22(27)19-9-7-8-10-20(19)24-21(26)15-25(30(4,28)29)18-12-11-16(2)17(3)14-18/h7-12,14H,5-6,13,15H2,1-4H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDAGQJELCOULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4584557.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4584563.png)

![3,4-diethoxy-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B4584564.png)

![dimethyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B4584575.png)

![2-{5-bromo-3-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B4584577.png)

![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-methylpyrimidine](/img/structure/B4584583.png)

![1-(2,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4584601.png)

![1-(4-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4584611.png)

![N-[4-(aminocarbonyl)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4584622.png)

![N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4584626.png)

![N-(4-bromo-2-ethylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4584642.png)

![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B4584650.png)